molecular formula C8H15NO2 B1289066 1-Ethylpiperidine-2-carboxylic acid CAS No. 69081-83-0

1-Ethylpiperidine-2-carboxylic acid

Cat. No.: B1289066
CAS No.: 69081-83-0
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Biochemical Analysis

Biochemical Properties

1-Ethylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, influencing metabolic flux and energy production . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting overall metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the TCA cycle and amino acid metabolism . These changes can lead to alterations in cellular energy production and metabolic balance, impacting cell growth and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been observed to inhibit certain enzymes in the TCA cycle, leading to a decrease in energy production . Additionally, it can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate metabolic pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and amino acid metabolism . It interacts with enzymes such as citrate synthase and aconitase, influencing the flux of metabolites through these pathways. Additionally, it can affect the levels of key metabolites, such as oxaloacetate and 2-oxoglutarate, thereby modulating overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the TCA cycle and influence energy production . The precise localization of the compound can affect its overall impact on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with ethyl chloroformate under basic conditions to form the ethyl ester, which is then hydrolyzed to yield the carboxylic acid. Another method involves the alkylation of piperidine with ethyl bromide followed by oxidation to introduce the carboxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Ethylpiperidine-2-carboxylic acid is used in diverse scientific research fields, including:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications in drug discovery and development.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with similar structural features.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Ethylpiperidine-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPIYJQYZRVUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621547
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69081-83-0
Record name 1-Ethylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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